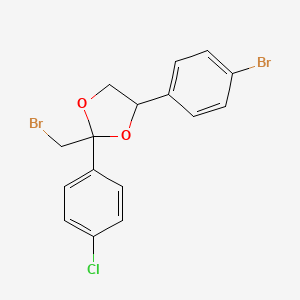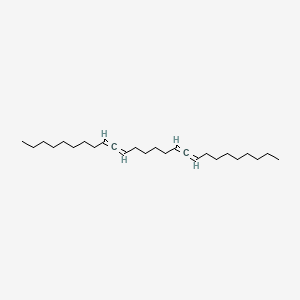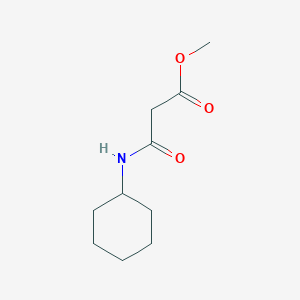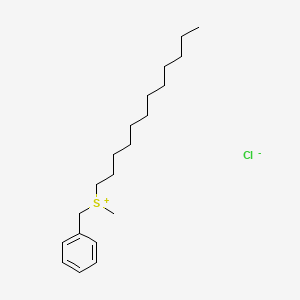
Benzyl(dodecyl)methylsulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(dodecyl)methylsulfanium chloride is a quaternary ammonium compound with a benzyl group, a dodecyl group, and a methyl group attached to a sulfur atom, forming a sulfanium ion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(dodecyl)methylsulfanium chloride typically involves the reaction of benzyl chloride, dodecyl chloride, and methyl sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfanium ion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzyl(dodecyl)methylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The benzyl, dodecyl, or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfanium compounds.
Scientific Research Applications
Benzyl(dodecyl)methylsulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in formulations for detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of Benzyl(dodecyl)methylsulfanium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity and cell lysis. The compound targets lipid bilayers and proteins within the membrane, causing structural and functional damage.
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium chloride
- Benzyltrimethylammonium chloride
- Dodecylbenzenesulfonic acid
Uniqueness
Benzyl(dodecyl)methylsulfanium chloride is unique due to its specific combination of benzyl, dodecyl, and methyl groups, which confer distinct surfactant properties and antimicrobial activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
56912-64-2 |
|---|---|
Molecular Formula |
C20H35ClS |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
benzyl-dodecyl-methylsulfanium;chloride |
InChI |
InChI=1S/C20H35S.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PKFHWYATRRWVSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


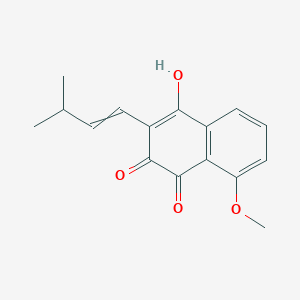
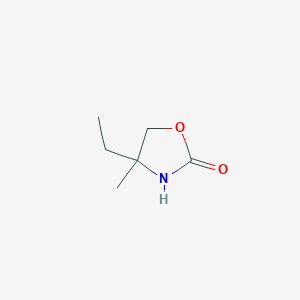
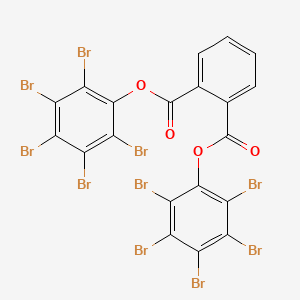
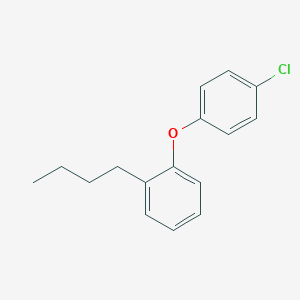
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)

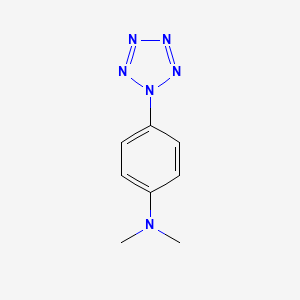
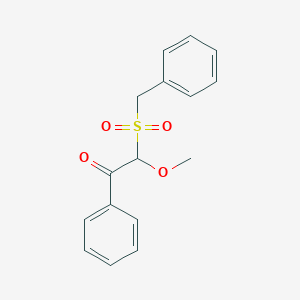
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
